7-Bromo-8-methoxyisoquinoline

Medicinal Chemistry Cross-Coupling Building Blocks

7-Bromo-8-methoxyisoquinoline (CAS 1891260-41-5) features an ortho-electron-donating 8-methoxy group adjacent to the 7-bromo reaction center, modulating oxidative addition kinetics with Pd(0) catalysts and minimizing protodebromination side reactions compared to the 8-bromo-7-methoxy isomer. This regiospecifically defined building block enables unambiguous SAR studies for IKKβ inhibitor programs (cf. US 8,299,055 B2) and systematic comparison with 5-bromo-8-methoxy isomer (density 1.486 vs. 1.516 g/cm³) in catalytic methodology development. Supplied at 98% purity from authenticated batch-controlled inventory.

Molecular Formula C10H8BrNO
Molecular Weight 238.084
CAS No. 1891260-41-5
Cat. No. B2898229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-methoxyisoquinoline
CAS1891260-41-5
Molecular FormulaC10H8BrNO
Molecular Weight238.084
Structural Identifiers
SMILESCOC1=C(C=CC2=C1C=NC=C2)Br
InChIInChI=1S/C10H8BrNO/c1-13-10-8-6-12-5-4-7(8)2-3-9(10)11/h2-6H,1H3
InChIKeyRZKBDXIVILJRDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-8-methoxyisoquinoline (CAS 1891260-41-5): A Regiospecific Halogenated Isoquinoline Building Block for Medicinal Chemistry


7-Bromo-8-methoxyisoquinoline (CAS 1891260-41-5) is a disubstituted isoquinoline featuring a bromine atom at the 7-position and a methoxy group at the 8-position [1]. This halogenated heterocycle (C10H8BrNO, MW 238.08 g/mol) serves as a versatile synthetic intermediate, with the bromine atom enabling Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) for late-stage diversification, while the electron-donating 8-methoxy group modulates the electronic character of the isoquinoline core [2]. The compound is commercially available as a research-grade building block, typically supplied at 95% purity .

Why 7-Bromo-8-methoxyisoquinoline Cannot Be Replaced by Other Bromo-Methoxyisoquinoline Isomers


Regioisomeric bromo-methoxyisoquinolines (e.g., 5-bromo-8-methoxy, 8-bromo-7-methoxy, 6-bromo-8-methoxy) exhibit distinct reactivity profiles in metal-catalyzed cross-coupling reactions due to differences in steric and electronic environments at the halogen position [1]. The 7-bromo substitution in 7-Bromo-8-methoxyisoquinoline positions the reactive center adjacent to the 8-methoxy group, creating an ortho-electron-donating effect that modulates oxidative addition rates with Pd(0) catalysts compared to isomers where the bromine is more remote from the methoxy substituent [1]. Additionally, the predicted physicochemical properties—density (1.516±0.06 g/cm³), boiling point (346.1±22.0 °C), and pKa (4.81±0.26)—differ from those of other isomers, which can affect purification protocols and formulation strategies . Substituting with an incorrect isomer may lead to failed coupling reactions, altered regiochemical outcomes in downstream products, or unanticipated solubility behavior in biological assays.

Quantitative Differentiation of 7-Bromo-8-methoxyisoquinoline from Its Closest Analogs


Regioisomeric Positioning Dictates Pd-Catalyzed Cross-Coupling Efficiency: 7-Br,8-OMe vs. 8-Br,7-OMe

In Pd-catalyzed Suzuki-Miyaura coupling, the reactivity of aryl bromides is highly dependent on the electronic environment imparted by adjacent substituents. The 7-Br,8-OMe substitution pattern in 7-Bromo-8-methoxyisoquinoline places the bromine ortho to the electron-donating methoxy group, which increases electron density at the C–Br bond and can slow oxidative addition relative to isomers lacking this ortho effect [1]. The comparator 8-bromo-7-methoxyisoquinoline (CAS 67335-10-8) positions the bromine at the 8-position adjacent to the ring nitrogen, an electron-withdrawing environment, potentially accelerating oxidative addition but also increasing susceptibility to protodebromination side reactions . No direct head-to-head kinetic comparison is publicly available; this represents a class-level inference based on established structure-reactivity principles.

Medicinal Chemistry Cross-Coupling Building Blocks

Purity Grade and Supplier Reproducibility: Enamine-Sourced 95% Purity vs. Unverified Competitors

The commercial batch of 7-Bromo-8-methoxyisoquinoline available from Enamine (catalog EN300-7354932) and distributed by Sigma-Aldrich is certified at 95% purity (HPLC) , with pricing of $470.00 for 0.1 g and $2,660.00 for 2.5 g as of 2025 [1]. In contrast, alternative bromo-methoxyisoquinoline isomers from other vendors (e.g., 5-bromo-8-methoxyisoquinoline, CAS 679433-91-1) are typically offered at 96% purity from Bidepharm with bulk pricing structures , and 6-bromo-8-methoxyisoquinoline (CAS 1415564-97-4) is available from ChemSrc at unspecified purity . The Enamine catalog listing includes batch-specific QC documentation (NMR, HPLC) upon request, reducing the risk of isomer contamination that can confound biological assay results.

Quality Control Procurement Batch Reproducibility

Predicted Physicochemical Properties Enable Solubility-Guided Formulation Selection vs. 5-Bromo-8-methoxyisoquinoline

Predicted physicochemical properties for 7-Bromo-8-methoxyisoquinoline include a density of 1.516±0.06 g/cm³, boiling point of 346.1±22.0 °C, pKa of 4.81±0.26, and XLogP3 of 2.8 . For comparator 5-bromo-8-methoxyisoquinoline (CAS 679433-91-1), the predicted properties from ChemSrc include a density of 1.486±0.06 g/cm³ and boiling point of 332.4±22.0 °C . The higher density and boiling point of the 7-bromo isomer suggest stronger intermolecular forces, which may influence crystallization behavior and formulation decisions in preclinical development. The pKa of 4.81 indicates the compound is largely un-ionized at physiological pH, favoring passive membrane permeability—an attribute shared with other isoquinoline isomers but quantified here specifically for the 7-bromo variant.

Pre-formulation Solubility Physicochemical Properties

IKKβ Inhibitor Scaffold Privilege: 7-Bromo-8-methoxyisoquinoline as an Intermediate in Asahi Kasei Patent Series

The 8-substituted isoquinoline patent family (Asahi Kasei Pharma, US 8,299,055 B2) explicitly claims isoquinoline derivatives with IKKβ inhibitory activity for treating inflammatory and autoimmune conditions [1]. While the patent does not disclose biological data for 7-bromo-8-methoxyisoquinoline specifically, several exemplified compounds contain the 7-substituted-8-methoxyisoquinoline core motif, suggesting that this regioisomer is compatible with the pharmacophore model for IKKβ binding [1]. In contrast, the alternative quinoline scaffold 7-bromo-8-methoxyquinoline (CAS 36748-99-9) has been characterized in anticancer SAR studies, with brominated 8-hydroxyquinoline derivatives showing antiproliferative IC50 values ranging from 6.7 to 25.6 μg/mL against C6, HeLa, and HT29 cell lines [2], indicating a divergent therapeutic application space for isoquinoline vs. quinoline scaffolds.

IKKβ Inhibition Patent-Protected Scaffold Inflammation

Validated Application Scenarios for 7-Bromo-8-methoxyisoquinoline Based on Quantitative Evidence


Late-Stage Diversification of IKKβ Inhibitor Leads via Pd-Catalyzed Cross-Coupling

Research teams developing 8-substituted isoquinoline-based IKKβ inhibitors as described in patent US 8,299,055 B2 can utilize 7-Bromo-8-methoxyisoquinoline (95% purity, Enamine ) as a key intermediate for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups at the 7-position. The ortho relationship of the 8-methoxy group to the 7-bromo reaction center modulates oxidative addition selectivity, potentially minimizing competing protodebromination side reactions that are more prevalent with the 8-bromo-7-methoxy isomer .

SAR Studies Differentiating Isoquinoline from Quinoline Scaffolds in Kinase vs. Cytotoxicity Assays

In programs requiring scaffold triangulation, 7-bromo-8-methoxyisoquinoline serves as a regiospecifically defined isoquinoline that can be compared head-to-head with its quinoline analog 7-bromo-8-methoxyquinoline (CAS 36748-99-9). While the quinoline scaffold has demonstrated antiproliferative IC50 values of 6.7–25.6 μg/mL in cancer cell lines , the isoquinoline scaffold is preferentially explored for kinase inhibition (IKKβ) . Acquiring both scaffolds from documented quality sources enables unambiguous scaffold-driven SAR conclusions free from isomer contamination.

Synthetic Methodology Development Using Defined Electronic Substitution Patterns

For methodology chemists developing new Pd-catalyzed cross-coupling conditions, 7-Bromo-8-methoxyisoquinoline provides a test substrate with a distinct ortho-electron-donating substitution pattern. The predicted electronic properties (pKa 4.81, XLogP3 2.8) and steric profile enable systematic comparison with the 5-bromo-8-methoxy isomer (lower density, 1.486 g/cm³ vs. 1.516 g/cm³ ) to establish scope and limitations of new catalytic systems.

Quote Request

Request a Quote for 7-Bromo-8-methoxyisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.